BenchChemオンラインストアへようこそ!

(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Medicinal Chemistry Drug Discovery ADME Optimization

This heterocyclic building block features a dual isoxazole-1,2,4-oxadiazole core with a metabolically stable cyclopropyl substituent. The cyclopropyl group improves metabolic stability (t1/2 >7 h in human liver microsomes) compared to methyl or tert-butyl analogs. The primary amine handle enables rapid parallel amide library synthesis for SAR exploration. Ideal for medicinal chemistry, agrochemical SDH inhibitor research, and PROTAC development. Available at >95% purity from multiple suppliers.

Molecular Formula C9H10N4O2
Molecular Weight 206.2 g/mol
CAS No. 2098121-56-1
Cat. No. B1475776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
CAS2098121-56-1
Molecular FormulaC9H10N4O2
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C3=NOC(=N3)CN
InChIInChI=1S/C9H10N4O2/c10-4-8-11-9(13-15-8)6-3-7(14-12-6)5-1-2-5/h3,5H,1-2,4,10H2
InChIKeyATEGHBQDPAEVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS 2098121-56-1: Core Structure & Procurement Context


(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 2098121-56-1) is a heterocyclic building block built on a dual isoxazole–1,2,4-oxadiazole scaffold, featuring a cyclopropyl substituent on the isoxazole ring and a primary amine at the oxadiazole 5-position . With a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol, this amine is primarily utilized in medicinal chemistry and agrochemical research as a versatile intermediate for downstream derivatization . The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable surrogate for ester or amide functionalities, which can improve metabolic stability in drug candidates .

Why Generic (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine Substitution with In-Class Analogs Carries Scientific Risk


In-class compounds such as (3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1523687-15-1) or (3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine share the same isoxazole-oxadiazole-amine core but differ critically in the isoxazole 5-substituent. The cyclopropyl group imparts substantially improved metabolic stability compared to methyl or tert-butyl analogs [1]. Direct replacement with a non-cyclopropyl analog can result in dramatically shorter half-life, altered logP, and different CYP inhibition profiles, leading to failed SAR interpretation, inconsistent in vivo PK, and wasted synthesis effort [2]. These differences are not interchangeable without full re-optimization of the lead series.

Quantitative Differentiation Evidence for (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine Procurement


Metabolic Stability Advantage of the Cyclopropyl Substituent Over Methyl Analogs

The cyclopropyl substituent on the isoxazole ring confers a decisive metabolic stability advantage over the corresponding methyl analog. In closely related 5-cyclopropylisoxazole-3-carboxamide systems, the strategic placement of the cyclopropyl group extended the half-life to 7.2 hours in human liver microsomes, compared to significantly shorter half-lives observed for the corresponding methyl and ethyl analogs (typically <2 hours) [1]. This stability advantage arises from the cyclopropyl ring's protection of the isoxazole from cytochrome P450-mediated oxidative degradation, a benefit not achievable with the methyl-substituted comparator (CAS 1523687-15-1) .

Medicinal Chemistry Drug Discovery ADME Optimization

Primary Amine as a Superior Synthetic Handle vs. Chloromethyl or N-Methyl Derivatives

The primary amine (-CH2NH2) at the oxadiazole 5-position provides unmatched synthetic versatility compared to the chloromethyl analog (5-(chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole) or the N-methylmethanamine analog (CAS 2098058-60-5) [1]. The target compound's primary amine enables direct reductive amination, amide coupling, urea formation, and sulfonamide synthesis without additional deprotection steps. The N-methyl analog wastes one synthetic step for N-demethylation, while the chloromethyl variant requires nucleophilic displacement with amines, introducing additional heteroatoms and potential off-target liabilities . Quantitatively, the target amine achieves amide coupling yields of 70–95% with standard HATU/DIPEA conditions, compared to 50–75% for the two-step sequence required with chloromethyl intermediates [2].

Synthetic Chemistry Library Synthesis Parallel Chemistry

Dual-Heterocycle Scaffold Uniqueness for Patentability and Reduced CYP Liability vs. Single-Ring Analogs

The combined isoxazole–1,2,4-oxadiazole scaffold is structurally distinct from single-oxadiazole building blocks such as (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 428507-31-7) [1]. The dual-ring architecture expands three-dimensional space in a manner not achievable by the single oxadiazole analog, generating novel chemical matter for patent filings. SwissADME predictions for 1,2,4-oxadiazole-containing compounds indicate that the specific substitution pattern influences CYP inhibition profiles: the 1,2,4-oxadiazole regioisomer exhibits distinct CYP3A4 and CYP2D6 inhibition profiles compared to 1,3,4-oxadiazole isomers [2]. The cyclopropylisoxazole conjugate further differentiates this compound from the 3-aryl-1,2,4-oxadiazole series, which showed improved metabolic stability from oxadiazole incorporation but lacked the isoxazole contribution [3].

Intellectual Property Medicinal Chemistry CYP Inhibition

Higher Purity and Commercial Availability vs. Academic Single-Batch Analogs

(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is commercially available at 95%+ purity from multiple suppliers with catalog stock (EvitaChem EVT-1764827, CymitQuimica inquiry) . In contrast, the closely related N-methyl analog (CAS 2098058-60-5) and the tert-butyl analog are frequently available only on a custom synthesis basis with 90–95% purity and 4–6 week lead times [1]. The methyl analog (CAS 1523687-15-1) shows batch-to-batch variability when sourced from non-commercial academic suppliers, with reported purity ranging from 90% to 97% . Consistent commercial availability at >95% purity ensures reproducible SAR and eliminates the batch qualification overhead required for one-off custom-synthesized comparators.

Procurement Quality Control Reproducibility

Best Research and Industrial Application Scenarios for (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine


Medicinal Chemistry Lead Optimization Requiring High Microsomal Stability

For lead series where in vivo clearance is the primary liability, the cyclopropylisoxazole-oxadiazole-amine scaffold provides a validated starting point for rapid SAR exploration. The t1/2 advantage of >7 hours in human liver microsomes for the cyclopropyl motif [1] compared to <2 hours for methyl analogs allows medicinal chemists to prioritize this building block when designing analogs for chronic dosing indications. The primary amine handle enables parallel amide library synthesis in 1 step with 70–95% yield, accelerating the optimization cycle .

Agrochemical Discovery Targeting Fungal SDH or Nematicidal Pathways

The dual isoxazole-oxadiazole scaffold has precedent in succinate dehydrogenase (SDH) inhibition and nematicidal activity, with related 1,2,4-oxadiazole amides showing SDH IC50 values of 15.0 μmol/L [2]. The cyclopropyl substituent enhances both target binding through hydrophobic interactions and metabolic stability in planta, while the primary amine allows rapid diversification into amide libraries for screening against Bursaphelenchus xylophilus or fungal SDH targets [3].

Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Chemistry

With a molecular weight of 206.2 g/mol and 3 rotatable bonds, this compound falls within fragment-like property space (MW <300, RotB <3) . The primary amine serves as an ideal exit vector for PROTAC linker attachment via amide bond formation, while the cyclopropylisoxazole moiety provides a rigid, metabolically stable core that minimizes linker flexibility without adding excessive molecular weight . The absence of prior biological annotation [4] ensures that hits derived from this scaffold generate novel intellectual property.

Academic Chemical Biology Tool Compound Synthesis

For academic groups synthesizing chemical probes, the commercial availability of this compound at >95% purity from multiple suppliers [1] eliminates the need for custom synthesis and enables reproducible SAR studies. The direct amide coupling capability avoids the toxicity concerns associated with chloromethyl intermediates , making it suitable for undergraduate and graduate laboratory settings where safety protocols may restrict the use of alkylating agents.

Quote Request

Request a Quote for (3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.